9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy-
Description
9H-Xanthen-9-one, also known as xanthone, is a yellow-colored and oxygen-containing heterocycle . It is a family of compounds with an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold . The molecular formula of the parent xanthone is C13H8O2 . This compound is known to exhibit a wide range of bioactivities .
Synthesis Analysis
The first successful synthesis of xanthone was reported using a mixture of polyphenol and different salicylic acids heated with acetic anhydride as the dehydrating agent . In 1955, it was found that the use of zinc chloride/phosphoryl chloride produced xanthones in better yield and with shorter reaction times . A series of xanthones were synthesized via this classical method with microwave heating .Molecular Structure Analysis
Xanthones (9H-xanthen-9-ones) comprise a family of compounds with an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold . As a privileged structure, this family of compounds is able to provide a wide range of different substitutions modulating several biological responses .Chemical Reactions Analysis
The formation of six-membered rings was generally favored over five- and seven-membered rings in the synthesis of xanthones . For example, xanthone 65 was obtained in 77% yield and 1,2,3-trimethoxy-9H-xanthen-9-one (67) in 93% yield .Physical And Chemical Properties Analysis
The compound 9H-xanthen-9-one has a molar mass of 196.205 . It has a triple point temperature, normal boiling temperature, critical temperature, and critical pressure . The density of the liquid in equilibrium with gas as a function of temperature is also known .Future Directions
Further investigations are needed to improve the potential clinical outcomes of xanthones and their derivatives . This includes the isolation of xanthone natural products and the synthesis of new xanthones . The data obtained from these studies could reveal promising compounds in terms of biocompatibility and counteraction of cytotoxicity .
properties
IUPAC Name |
3-hydroxy-2,4-dimethoxyxanthen-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-18-11-7-9-12(16)8-5-3-4-6-10(8)20-14(9)15(19-2)13(11)17/h3-7,17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAQTPIWHUEPAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3O2)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480763 | |
Record name | 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1225-63-4 | |
Record name | 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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